

# 3-Chloro-1,2-propanediol chemical and physical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Chloro-1,2-propanediol

Cat. No.: B139630

[Get Quote](#)

An In-depth Technical Guide to **3-Chloro-1,2-propanediol** (3-MCPD)

## Introduction

**3-Chloro-1,2-propanediol** (3-MCPD) is an organic chemical compound that has garnered significant attention from the scientific community due to its prevalence as a food contaminant and its toxicological profile.<sup>[1]</sup> It is the most common member of a group of chemical contaminants known as chloropropanols.<sup>[1]</sup> This compound is typically formed during the high-temperature processing of fat-containing foods that have been treated with hydrochloric acid or are in the presence of chloride ions.<sup>[1][2]</sup> It is commonly found in a wide range of foodstuffs, with the highest levels generally detected in soy sauce and products containing acid-hydrolyzed vegetable protein.<sup>[3]</sup> Due to its potential health risks, including being classified as a Group 2B "possibly carcinogenic to humans" by the International Agency for Research on Cancer (IARC), a thorough understanding of its properties is crucial for researchers, scientists, and drug development professionals.<sup>[1][3]</sup>

## Chemical and Physical Properties

3-MCPD is a colorless to pale yellow, viscous, hygroscopic liquid with a sweetish taste.<sup>[4][5]</sup> It is a chloro-substituted glycerol and is used as a chemical intermediate for dyes and other organic chemicals, a solvent, and a rodent chemosterilant.<sup>[4][6]</sup>

## Identifiers and Structure

- IUPAC Name: 3-Chloropropane-1,2-diol[1]
- Synonyms:  $\alpha$ -Chlorohydrin, Glycerol  $\alpha$ -monochlorohydrin, 3-Monochloropropane-1,2-diol[1]
- CAS Number: 96-24-2[1]
- Molecular Formula: C<sub>3</sub>H<sub>7</sub>ClO<sub>2</sub>[1]
- Molecular Weight: 110.54 g/mol [1]
- SMILES: C(C(CCl)O)O[5]
- InChI Key: SSZWWUDQMAHNAQ-UHFFFAOYSA-N

## Quantitative Physical and Chemical Data

A summary of the key quantitative properties of **3-Chloro-1,2-propanediol** is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Weight	110.54 g/mol	[1]
Boiling Point	213 °C (decomposes)	[1][5]
Melting Point	-40 °C	[1]
Density	1.322 g/mL at 25 °C	
Refractive Index	1.480 (n <sub>20/D</sub> )	
Vapor Pressure	0.04 mmHg at 25 °C	
Flash Point	113 °C (closed cup)	
Solubility	Soluble in water, alcohol, and diethyl ether.	

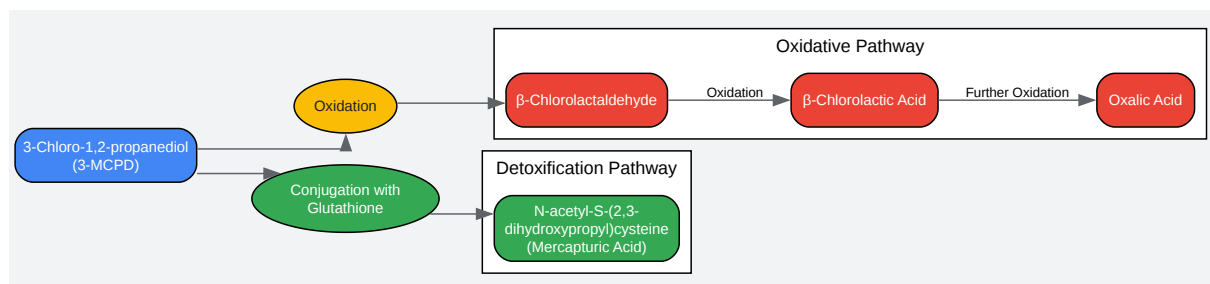
## Toxicology and Biological Effects

3-MCPD is classified as toxic if swallowed and can be fatal if inhaled.[4] It is known to cause skin irritation and serious eye damage upon exposure.[4] Prolonged or repeated exposure can cause damage to organs, particularly the kidneys and testes.[4] The oral LD<sub>50</sub> of 3-MCPD is 152 mg/kg of bodyweight in rats.[1]

The International Agency for Research on Cancer (IARC) has classified 3-MCPD as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence of carcinogenicity in experimental animals.[3][7] Furthermore, 3-MCPD has demonstrated male antifertility effects and is used as a chemosterilant for rodents.[1][3] It is capable of crossing the blood-testis and blood-brain barriers.[1][8]

## Metabolic Pathway

The metabolism of 3-MCPD is a critical aspect of its toxicology. The compound is rapidly and completely absorbed from the gastrointestinal tract and is widely distributed in the body.[9] The primary metabolic pathway involves oxidation and conjugation reactions. 3-MCPD is oxidized to form  $\beta$ -chlorolactic acid and further to oxalic acid.[8][9] An intermediate metabolite,  $\beta$ -chlorolactaldehyde, may also be formed.[8] Detoxification occurs through conjugation with glutathione, which results in the formation of S-(2,3-dihydroxypropyl)cysteine and the corresponding mercapturic acid, N-acetyl-S-(2,3-dihydroxypropyl)cysteine, which are then excreted.[8]



[Click to download full resolution via product page](#)

Caption: Metabolic pathway of **3-Chloro-1,2-propanediol** (3-MCPD).

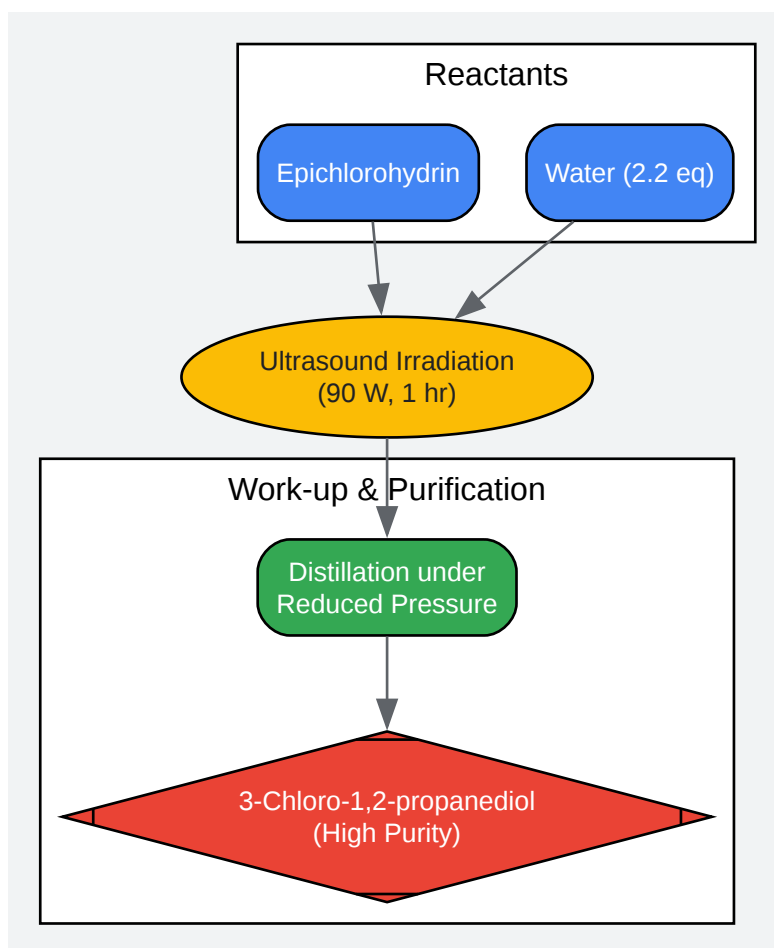
## Experimental Protocols

### Synthesis of 3-Chloro-1,2-propanediol

A common and efficient method for the synthesis of **3-chloro-1,2-propanediol** involves the hydrolysis of epichlorohydrin.<sup>[1]</sup> A green and scalable approach using ultrasound irradiation has been developed to avoid the use of solvents and acidic or basic conditions.<sup>[10][11]</sup>

Protocol: Ultrasound-Mediated Synthesis<sup>[10][11]</sup>

- Apparatus: An ultrasonic generator (e.g., 20 kHz, 750 W) equipped with a converter/transducer and a titanium oscillator horn is required.<sup>[11]</sup>
- Reaction Setup: In a suitable reaction vessel, combine epichlorohydrin and water. Optimal conditions have been reported using 2.2 molar equivalents of water.<sup>[10][11]</sup>
- Sonication: Irradiate the mixture with ultrasound at a power of 90 W for 1 hour.<sup>[10][11]</sup> The reaction is typically performed without external heating, as sonication will generate localized heat.
- Work-up: After the reaction is complete (monitored by techniques like GC), the excess water and any unreacted epichlorohydrin can be removed by distillation under reduced pressure.<sup>[11]</sup>
- Purification: The resulting **3-chloro-1,2-propanediol** is often obtained in high purity (e.g., 82% yield) as a colorless oil and may not require further purification.<sup>[10][11]</sup>



[Click to download full resolution via product page](#)

Caption: Workflow for the ultrasound-mediated synthesis of 3-MCPD.

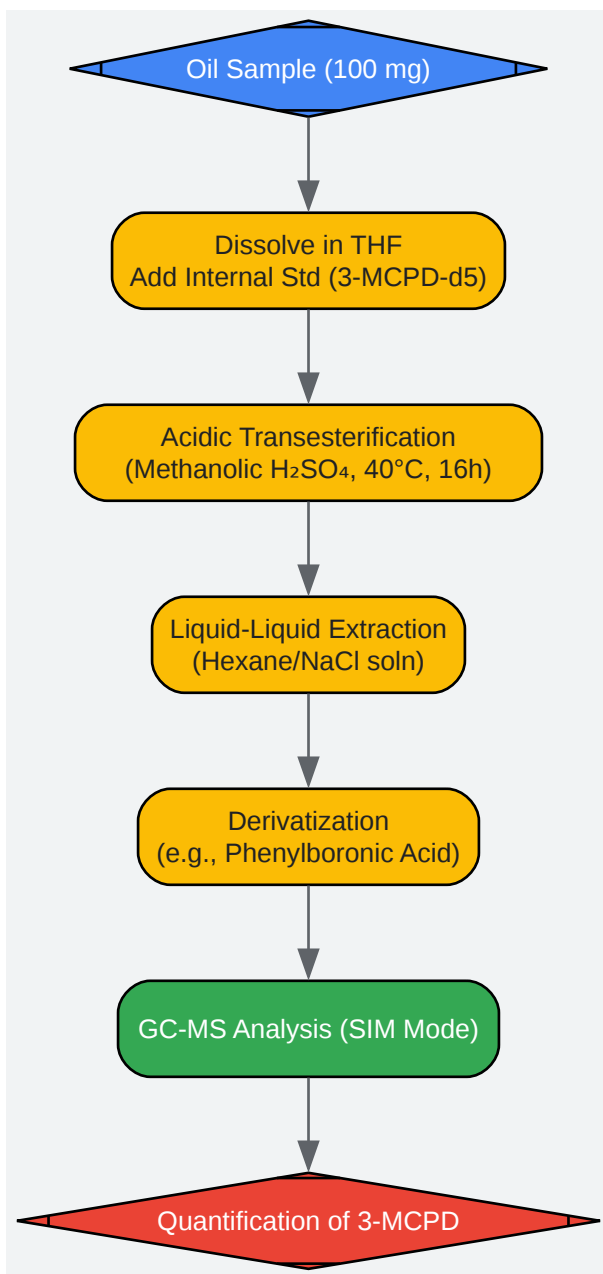
## Analytical Determination of 3-MCPD in Edible Oils

The analysis of 3-MCPD in food matrices, particularly its esterified forms in edible oils, is complex. Indirect methods involving hydrolysis or transesterification followed by gas chromatography-mass spectrometry (GC-MS) are common.<sup>[12][13]</sup>

Protocol: Indirect Analysis by Acidic Transesterification and GC-MS<sup>[12]</sup>

- Sample Preparation: Weigh approximately 100 mg of the oil sample into a glass tube and dissolve it in 0.5 mL of tetrahydrofuran.<sup>[12]</sup>
- Internal Standard: Add a known amount of a deuterated internal standard (e.g., 80  $\mu$ L of 3-MCPD-d5 solution) to the sample.<sup>[12]</sup>

- Transesterification: Add 1.8 mL of methanolic sulfuric acid solution (1.8% v/v) and vortex the mixture.[\[12\]](#) Cap the tube and incubate in a water bath at 40 °C for 16 hours. This step cleaves the fatty acid esters to release free 3-MCPD.[\[12\]](#)
- Extraction: After incubation, allow the sample to cool. Add 1 mL of hexane and 1 mL of saturated sodium chloride solution, then vortex. Centrifuge to separate the layers and transfer the lower aqueous layer to a new tube. Repeat the extraction of the aqueous layer with hexane to remove fatty acid methyl esters.
- Derivatization: Add an appropriate derivatizing agent, such as phenylboronic acid (PBA), to the extracted aqueous phase to improve the volatility and chromatographic behavior of 3-MCPD.[\[13\]](#)
- GC-MS Analysis: Inject an aliquot of the derivatized sample into a GC-MS system.[\[12\]](#)
  - Column: A capillary column such as a BPX-5 is suitable.[\[12\]](#)
  - Detection: Use selected ion monitoring (SIM) mode for quantification. Monitor characteristic ions for the 3-MCPD derivative (e.g., m/z 147, 196) and the internal standard derivative (e.g., m/z 150, 201 for 3-MCPD-d5).[\[12\]](#)[\[14\]](#)
- Quantification: Construct a calibration curve using standards of known concentrations to quantify the amount of 3-MCPD in the original sample.[\[12\]](#)



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-MCPD - Wikipedia [en.wikipedia.org]
- 2. 3-monochloropropane diol (3-MCPD), 3-MCPD esters and glycidyl esters | Institute of Food Science and Technology [ifst.org]
- 3. 3-MONOCHLORO-1,2-PROPANEDIOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ess.honeywell.com [ess.honeywell.com]
- 5. 3-Chloro-1,2-propanediol | C3H7ClO2 | CID 7290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Chloro-1,2-propanediol | 96-24-2 [chemicalbook.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48) [inchem.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. glsciences.eu [glsciences.eu]
- 14. agilent.com [agilent.com]
- To cite this document: BenchChem. [3-Chloro-1,2-propanediol chemical and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b139630#3-chloro-1-2-propanediol-chemical-and-physical-properties]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)